

Spectroscopic Profile of 5-Hydroxy-2-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

Cat. No.: B1195015

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Introduction

5-Hydroxy-2-methylbenzaldehyde (C₈H₈O₂) is an aromatic organic compound of interest in various fields of chemical synthesis, including the development of novel pharmaceuticals and functional materials. Its molecular structure, featuring a hydroxyl, a methyl, and an aldehyde group on a benzene ring, gives rise to a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for **5-Hydroxy-2-methylbenzaldehyde**. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical workflows.

Molecular and Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	--INVALID-LINK--
Molecular Weight	136.15 g/mol	--INVALID-LINK--
IUPAC Name	5-hydroxy-2-methylbenzaldehyde	--INVALID-LINK--
CAS Number	23942-00-9	--INVALID-LINK--

Mass Spectrometry Data

Mass spectrometry of **5-Hydroxy-2-methylbenzaldehyde** is typically performed using Electron Ionization (EI), which results in the formation of a molecular ion and characteristic fragment ions.

Electron Ionization (EI) Mass Spectrometry

The EI mass spectrum provides key information for structural confirmation. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint.

Data Type	m/z Value	Interpretation	Source
Molecular Ion $[M]^+$	136	Corresponds to the molecular weight of the compound.	--INVALID-LINK--[1]
Fragment Ion	135	Loss of a hydrogen atom $[M-H]^+$, likely the aldehydic proton.	--INVALID-LINK--[1]
Fragment Ion	107	Loss of the formyl group (-CHO) $[M-CHO]^+$.	--INVALID-LINK--[1]

Predicted Mass Adducts

For soft ionization techniques like Electrospray Ionization (ESI), the following adducts are predicted.

Adduct Type	Predicted m/z	Source
$[M+H]^+$	137.05971	--INVALID-LINK--[2]
$[M+Na]^+$	159.04165	--INVALID-LINK--[2]
$[M-H]^-$	135.04515	--INVALID-LINK--[2]

Infrared (IR) Spectroscopy Data

While a complete experimental IR spectrum with peak assignments for **5-Hydroxy-2-methylbenzaldehyde** is not readily available in public databases, the expected absorption bands can be predicted based on its functional groups. These characteristic vibrations are key identifiers in an IR spectrum.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
Phenolic O-H	3200 - 3600	Stretching (broad)	Medium-Strong
Aromatic C-H	3000 - 3100	Stretching	Medium-Weak
Aliphatic C-H (Methyl)	2850 - 2960	Stretching	Medium-Weak
Aldehyde C-H	2700 - 2750 & 2800 - 2850	Stretching (Fermi Doublet)	Weak
Aldehyde C=O	1680 - 1710	Stretching	Strong
Aromatic C=C	1500 - 1600	Ring Stretching	Medium
Phenolic C-O	1200 - 1260	Stretching	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **5-Hydroxy-2-methylbenzaldehyde** is not currently published in major spectral databases. Therefore, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from established substituent effects on the benzene ring and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Signal Assignment (Proton)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CHO	9.8 - 10.0	Singlet (s)	N/A
-OH	5.0 - 6.0	Broad Singlet (br s)	N/A
H-6	~7.35	Doublet (d)	$J \approx 8.0$
H-4	~7.05	Doublet of Doublets (dd)	$J \approx 8.0, 2.5$
H-3	~6.95	Doublet (d)	$J \approx 2.5$
-CH ₃	~2.50	Singlet (s)	N/A

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 101 MHz)

Signal Assignment (Carbon)	Predicted Chemical Shift (δ , ppm)
C=O (C-7)	~192
C-OH (C-5)	~158
C-CH ₃ (C-2)	~138
C-CHO (C-1)	~133
C-H (C-6)	~130
C-H (C-4)	~122
C-H (C-3)	~118
-CH ₃	~19

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring high-resolution ^1H and ^{13}C NMR spectra of **5-Hydroxy-2-methylbenzaldehyde**.

- Sample Preparation:
 - Accurately weigh approximately 15-20 mg of solid **5-Hydroxy-2-methylbenzaldehyde**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3) in a clean, dry vial.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient for the spectrometer's detector coil.
- Spectrometer Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, symmetrical peaks.
 - Set appropriate acquisition parameters for ^1H NMR (e.g., pulse angle: $30\text{--}45^\circ$, acquisition time: 2-4 seconds, relaxation delay: 1-2 seconds).
 - Acquire the Free Induction Decay (FID) signal.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence with parameters adjusted for the lower sensitivity and wider chemical shift range of carbon (e.g., longer acquisition time and more scans).
- Data Processing:

- Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
- Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm.
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
- Analyze peak multiplicities (singlet, doublet, etc.) and measure coupling constants (J) in Hertz (Hz).

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This method is ideal for obtaining the IR spectrum of a solid powder with minimal sample preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
 - Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO_2 and H_2O) and the instrument itself.
- Sample Analysis:
 - Place a small amount (a few milligrams) of the solid **5-Hydroxy-2-methylbenzaldehyde** powder directly onto the center of the ATR crystal.
 - Lower the press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface.
 - Initiate the scan to collect the sample's interferogram.
- Data Processing:

- The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
- The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify the wavenumbers of major absorption bands and correlate them with the characteristic vibrations of the compound's functional groups.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a typical procedure for analyzing a volatile solid compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

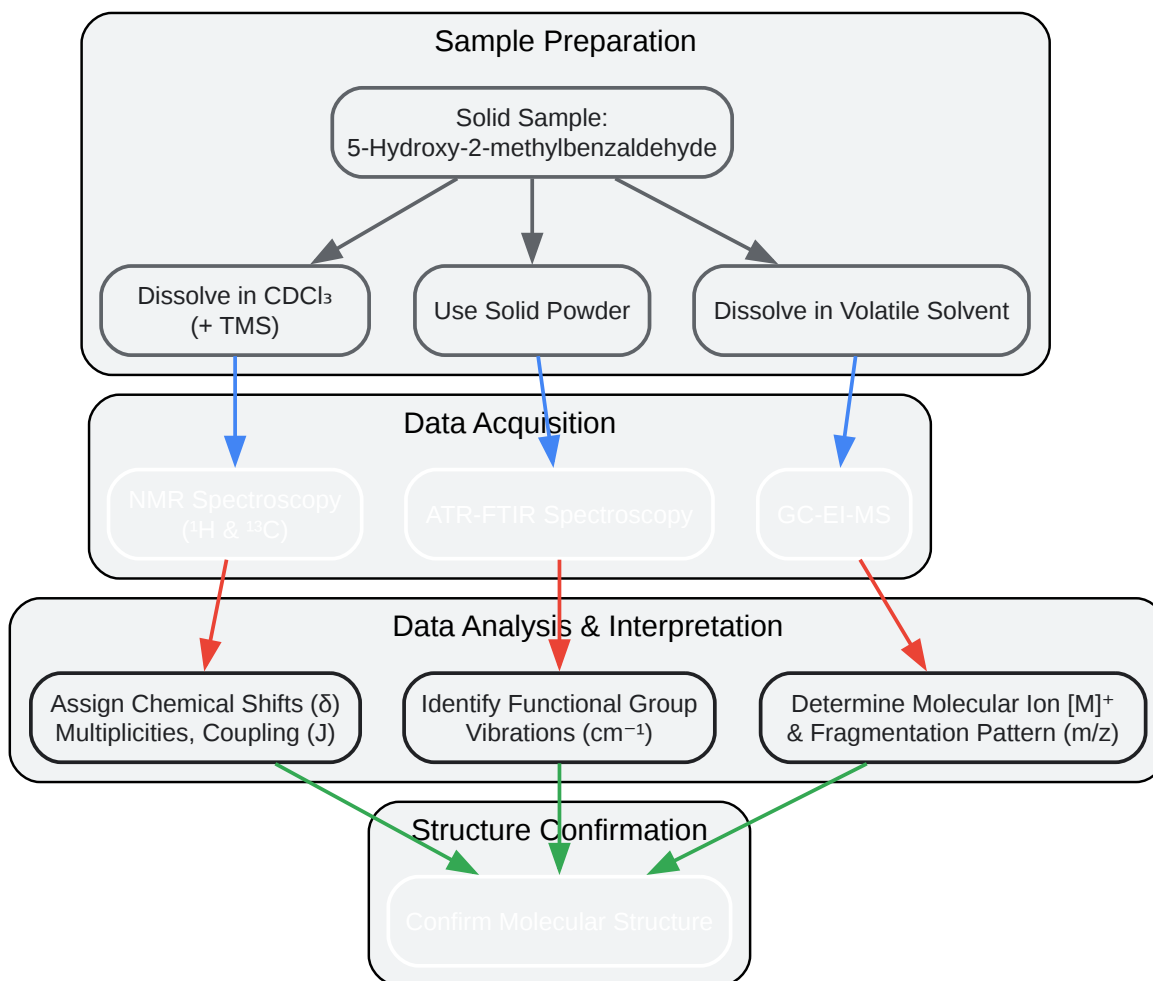
- Sample Preparation:
 - Prepare a dilute solution of **5-Hydroxy-2-methylbenzaldehyde** (e.g., ~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure only the pure compound enters the ion source at a given time.
 - Set the GC parameters (e.g., column type, temperature program) to achieve good separation of the analyte from any impurities or the solvent.
 - The ion source is maintained under a high vacuum. A filament is heated to emit electrons, which are accelerated to a standard energy of 70 eV.
- Ionization and Analysis:
 - As the analyte elutes from the GC column, it enters the ion source in the gas phase.
 - The high-energy electrons bombard the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M^+).

- Excess energy from the collision leads to the fragmentation of the molecular ion into smaller, stable, charged fragments.
- The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Interpretation:
 - A detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) to confirm the compound's identity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-Hydroxy-2-methylbenzaldehyde**.

Workflow for Spectroscopic Characterization of 5-Hydroxy-2-methylbenzaldehyde



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Caption: Logical workflow for spectroscopic analysis.

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References

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